原花青素

描述

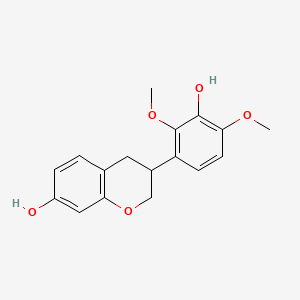

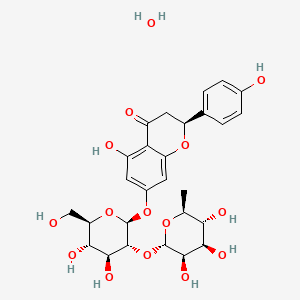

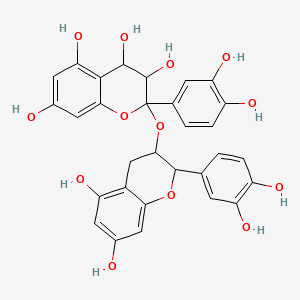

原花青素是一类被称为原花色素或缩合单宁的黄酮类化合物。这些寡聚化合物由儿茶素和表儿茶素分子组成。 它们广泛分布于各种植物中,包括苹果、海松树皮、肉桂、黑果浆果、可可豆、葡萄籽、葡萄皮和红葡萄酒 。原花青素以其强大的抗氧化性能和促进人体健康的作用而闻名。

科学研究应用

原花青素在科学研究中有着广泛的应用:

化学:

- 用作各种化学配方中的抗氧化剂。

- 研究其稳定自由基和防止氧化损伤的能力。

生物学:

- 研究其在植物防御机制中的作用。

- 用作研究植物代谢和胁迫反应的标记。

医学:

- 原花青素因其抗氧化特性而被探索用于治疗癌症、糖尿病和心血管疾病等慢性疾病的潜力 .

- 研究其抗炎、抗癌和心脏保护作用。

工业:

- 在食品工业中用作天然防腐剂和着色剂。

- 在化妆品行业中应用于其皮肤保护和抗衰老特性 .

作用机制

原花青素主要通过其抗氧化活性发挥作用。它们清除自由基并螯合金属离子,从而防止氧化应激和细胞损伤。分子靶标包括活性氧(ROS)和参与氧化应激途径的各种酶。 原花青素还调节与炎症、细胞凋亡和细胞增殖相关的信号通路,从而促进其治疗效果 .

类似化合物:

儿茶素和表儿茶素: 原花青素的单体单元,具有类似的抗氧化特性。

花青素: 原花青素的氧化产物,以其鲜艳的颜色和抗氧化活性而闻名。

单宁: 原花青素的较大聚合物形式,具有收敛性。

原花青素的独特性: 原花青素的独特之处在于其寡聚结构,它在溶解性和生物活性之间取得了平衡。与单体儿茶素不同,原花青素具有增强的稳定性和延长的抗氧化作用。 与较大的单宁相比,原花青素的生物利用度更高,可以在人体中更有效地吸收 .

原花青素因其多样的应用和显著的健康益处而脱颖而出,使其成为各种研究和工业领域的宝贵化合物。

生化分析

Biochemical Properties

Procyanidin interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance the antioxidant system via the adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis . Specifically, procyanidin treatment increases p-AMPK levels, along with the letilation of Nrf2 and gather Nrf2 to nucleus, which can promote the expression of NAD (P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .

Cellular Effects

Procyanidin has a variety of effects on different types of cells and cellular processes. It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It has been shown to inactivate membrane receptors and enzymes, reduce membrane fluidity, increase membrane permeability to ions, and, in extreme cases, rupture the cell membrane and release organelles .

Molecular Mechanism

At the molecular level, procyanidin exerts its effects through various mechanisms. It has been shown to modulate glucose homeostasis by affecting hepatic glucose production via adenosine monophosphate–activated protein kinase and/or insulin-signaling pathways . Furthermore, it has been shown to diminish inflammation in LPS-induced RAW264.7 cells by regulating ferroptosis via the Nrf2/HO-1/Keap-1 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, procyanidin has been shown to have a tendency to spontaneously aggregate, forming high-order oligomers . This suggests that its bioactive properties could be attributed to its membranotropic effects .

Dosage Effects in Animal Models

In animal models, the effects of procyanidin vary with different dosages. For example, procyanidin intake has been shown to reduce weight gain and improve insulin resistance in obesity and diabetes mice .

Metabolic Pathways

Procyanidin is involved in various metabolic pathways. After ingestion, procyanidins are partially absorbed and metabolized through phase II detoxification . Most procyanidins are degraded by the gut bacteria and metabolized to phenolic acids such as phenyl-γ-valerolactones and phenolic metabolites, which are then absorbed .

Transport and Distribution

Procyanidin is transported and distributed within cells and tissues in various ways. The results of metabolite distributions in organs indicated that the conjugated reaction of free procyanidin B2 mainly occurred in the liver and diversified metabolites forms were observed in the small intestine .

Subcellular Localization

In terms of subcellular localization, procyanidin has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains . It has no preferred orientation, and it completely excludes the CHOL molecule .

准备方法

合成路线和反应条件: 原花青素可以通过儿茶素和表儿茶素在受控条件下的聚合来合成。该过程通常涉及使用酸催化剂来促进寡聚结构的形成。反应条件,如温度、pH 值和溶剂,经过仔细优化以实现所需的聚合度。

工业生产方法: 原花青素的工业生产通常涉及从天然来源中提取。例如,葡萄籽和皮通常由于其高原花青素含量而被使用。提取过程包括粉碎、溶剂提取和纯化等步骤。 乙醇或水等溶剂用于提取原花青素,然后使用色谱等纯化技术分离所需的化合物 .

化学反应分析

反应类型: 原花青素会发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 原花青素在氧化条件下可以氧化形成花青素,例如花青素,常见的氧化剂包括过氧化氢和氧气。

还原: 还原反应可以使用硼氢化钠等还原剂将原花青素转化为相应的黄烷-3-醇单体。

取代: 原花青素可以发生取代反应,其中官能团被其他基团取代,这通常由催化剂或特定试剂促进。

主要产物:

氧化产物: 花青素和其他花青素。

还原产物: 儿茶素和表儿茶素单体。

取代产物: 根据所用试剂的不同,各种取代的黄酮类衍生物.

相似化合物的比较

Catechin and Epicatechin: Monomeric units of procyanidins with similar antioxidant properties.

Anthocyanidins: Oxidation products of procyanidins, known for their vibrant colors and antioxidant activity.

Tannins: Larger polymeric forms of procyanidins with astringent properties.

Uniqueness of Procyanidins: Procyanidins are unique due to their oligomeric structure, which provides a balance between solubility and bioactivity. Unlike monomeric catechins, procyanidins have enhanced stability and prolonged antioxidant effects. Compared to larger tannins, procyanidins are more bioavailable and can be absorbed more efficiently in the human body .

Procyanidins stand out for their diverse applications and significant health benefits, making them a valuable compound in various fields of research and industry.

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVVOUNEGQIPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858698 | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20347-71-1, 4852-22-6 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20347-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600592.png)